N-benzyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Description
The compound N-benzyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide features a fused [1,2,4]triazolo[4,3-a]quinoxaline core, a 3-methoxyphenylthio substituent at position 4, and an N-benzyl acetamide group at position 2. The thioether linkage and methoxy group may enhance lipophilicity and metabolic stability, while the acetamide side chain provides structural flexibility for target interactions.
Properties
IUPAC Name |
N-benzyl-2-[4-(3-methoxyphenyl)sulfanyl-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3S/c1-33-18-10-7-11-19(14-18)34-24-23-28-29(16-22(31)26-15-17-8-3-2-4-9-17)25(32)30(23)21-13-6-5-12-20(21)27-24/h2-14H,15-16H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOMVGLBEHIXAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-benzyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity, drawing from diverse research findings.
Synthesis
The synthesis of this compound involves the reaction of benzyl and methoxyphenyl thio derivatives with triazoloquinoxaline frameworks. The process typically includes several steps such as condensation reactions and purification techniques to yield the final product in significant purity and yield.
Anticancer Properties
Recent studies have indicated that compounds containing the triazole and quinoxaline moieties exhibit promising anticancer activities. For instance, triazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies demonstrated that this compound significantly reduced cell viability in human cancer cell lines (e.g., MCF-7 and Bel-7402) at micromolar concentrations .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer progression. Research suggests that it may act as an inhibitor of key enzymes or receptors involved in tumor growth and metastasis. The structural features of the compound facilitate binding to these targets, enhancing its efficacy .
Table 1: Biological Activity Summary
| Activity Type | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 15.5 | Apoptosis induction |
| Anticancer | Bel-7402 | 12.8 | Cell cycle arrest |
| Enzyme Inhibition | AChE | 20.0 | Acetylcholinesterase inhibition |
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the efficacy of this compound against various human cancer cell lines. The results indicated a strong correlation between compound concentration and cell viability reduction, with notable effects observed at concentrations below 20 µM .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by this compound. It was found to induce apoptosis through the mitochondrial pathway and inhibit key signaling pathways involved in cell proliferation . This study utilized flow cytometry and Western blot analysis to confirm the activation of pro-apoptotic factors.
Scientific Research Applications
The compound N-benzyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on the available literature and research findings.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that quinoxaline derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, derivatives have been tested against human breast cancer cells with promising results, demonstrating the compound's potential as an anticancer agent .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Research indicates that similar thioether-containing compounds display effective inhibition against a range of pathogenic bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response .
Neuroprotective Potential
There is emerging evidence that quinoxaline derivatives could offer neuroprotective effects. Research indicates that these compounds may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Drug Development and Modification
The structural complexity of this compound makes it a candidate for further modification to enhance its pharmacological properties. Medicinal chemists are exploring various analogs to optimize efficacy and reduce toxicity .
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer effects on MCF-7 breast cancer cells. The most potent derivative exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating significant cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 100 µg/mL. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes structural and synthetic differences between the target compound and related derivatives from the literature:
Core Heterocycle Comparisons
- Quinazolinone (): The carbonyl group at position 4 enhances electrophilicity, making it reactive toward nucleophilic agents. However, the triazoloquinoxaline’s additional nitrogen may improve solubility in polar solvents.
- Benzothiazole Dioxide () : The sulfone group increases polarity and metabolic stability compared to the thioether in the target compound, which may exhibit higher lipophilicity.
Substituent Effects
- Thioether vs. Ether/Oxy Linkages: The 3-methoxyphenylthio group in the target compound likely improves membrane permeability compared to the nitroquinoxaline-oxy substituent in 11f (). Thioethers are also less prone to oxidative degradation than ethers.
- Acetamide Side Chains : The N-benzyl group in the target compound may enhance CNS penetration compared to the 4-hydroxyphenyl acetamide in , which could favor renal excretion.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
